

# Bioanalytical Assay of Upadacitinib Using a Stable Isotope-Labeled Standard

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Compound of Interest		
Compound Name:	Upadacitinib-15N,d2	
Cat. No.:	B12366858	Get Quote

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

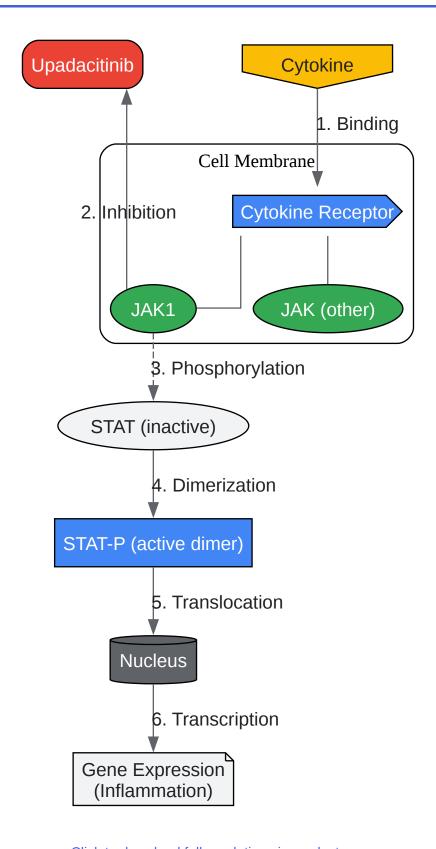
#### Introduction

Upadacitinib is a selective Janus kinase 1 (JAK1) inhibitor approved for the treatment of several autoimmune diseases, including rheumatoid arthritis.[1][2] Accurate and precise quantification of Upadacitinib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. This application note describes a robust and sensitive bioanalytical method for the determination of Upadacitinib in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard. The use of a stable isotope-labeled internal standard, such as Upadacitinib-d4, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing and instrument response.

Upadacitinib exerts its therapeutic effect by inhibiting the JAK-STAT signaling pathway, a critical pathway in the immune system that transduces signals for numerous cytokines and growth factors involved in inflammation and immune responses.[3][4][5] By selectively inhibiting JAK1, Upadacitinib modulates the signaling of pro-inflammatory cytokines.

## **Signaling Pathway of Upadacitinib**





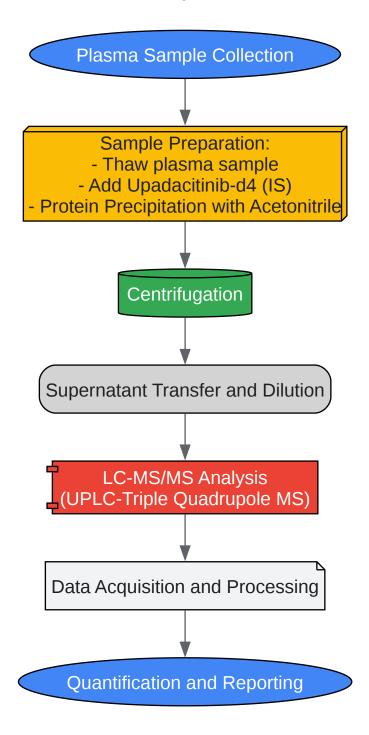
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Caption: JAK-STAT signaling pathway and the inhibitory action of Upadacitinib.



## **Experimental Workflow**

The bioanalytical workflow involves sample preparation by protein precipitation, followed by chromatographic separation and detection using LC-MS/MS.



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Caption: Bioanalytical workflow for Upadacitinib quantification in plasma.



## **Detailed Experimental Protocols**

- 1. Materials and Reagents
- Upadacitinib reference standard (purity ≥98%)
- Upadacitinib-d4 stable isotope-labeled internal standard (purity ≥98%)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Methanol (LC-MS grade)
- Ultrapure water
- Human plasma (K2-EDTA)
- 2. Standard and Quality Control (QC) Sample Preparation
- Stock Solutions (1 mg/mL): Prepare stock solutions of Upadacitinib and Upadacitinib-d4 in methanol.
- Working Standard Solutions: Serially dilute the Upadacitinib stock solution with 50:50 (v/v)
  acetonitrile:water to prepare working standard solutions for the calibration curve and QC
  samples.
- Internal Standard (IS) Working Solution: Dilute the Upadacitinib-d4 stock solution with acetonitrile to a final concentration of 100 ng/mL.
- Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards (e.g., 0.5, 1, 5, 20, 50, 100, 150, 200 ng/mL) and QC samples at low, medium, and high concentrations (e.g., 1.5, 75, 175 ng/mL).
- 3. Sample Preparation (Protein Precipitation)
- Thaw plasma samples to room temperature.







- To 100 μL of plasma sample (blank, standard, QC, or unknown), add 20 μL of the 100 ng/mL
   Upadacitinib-d4 internal standard working solution and vortex briefly.
- Add 400 µL of ice-cold acetonitrile to precipitate proteins.
- · Vortex for 2 minutes.
- Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 200  $\mu$ L of the mobile phase (e.g., 65:35 v/v, 0.1% formic acid in water:acetonitrile) and transfer to an autosampler vial for LC-MS/MS analysis.
- 4. LC-MS/MS Conditions



Parameter	Condition
LC System	UPLC System
Column	C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 $\mu$ m)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	Acetonitrile with 0.1% formic acid
Flow Rate	0.4 mL/min
Gradient	A suitable gradient to ensure separation from matrix components (e.g., start with 90% A, ramp to 90% B, and re-equilibrate). A total run time of approximately 5-7 minutes is typical.
Injection Volume	5 μL
Column Temperature	40°C
MS System	Triple Quadrupole Mass Spectrometer
Ionization Mode	Electrospray Ionization (ESI), Positive
MRM Transitions	Upadacitinib: m/z 381.2 → 256.1 (Quantifier), 381.2 → 213.1 (Qualifier) Upadacitinib-d4: m/z 385.2 → 256.1 (Quantifier) To be optimized empirically
Collision Energy	Optimized for each transition
Dwell Time	100-200 ms

# **Quantitative Data Summary**

The following table summarizes the typical performance characteristics of the described bioanalytical method, compiled from various published studies.



Parameter	Typical Range/Value
Calibration Curve Range	0.15 - 200 ng/mL (r <sup>2</sup> > 0.99)
Lower Limit of Quantification (LLOQ)	0.15 - 1 ng/mL
Intra-day Precision (%CV)	< 10%
Inter-day Precision (%CV)	< 10%
Accuracy (%RE)	Within ±15% (±20% at LLOQ)
Extraction Recovery	> 85%
Matrix Effect	Minimal and compensated by the stable isotope- labeled IS
Stability	Stable under various conditions (freeze-thaw, short-term, long-term)

### Conclusion

The described LC-MS/MS method using a stable isotope-labeled internal standard provides a sensitive, specific, and reliable approach for the quantification of Upadacitinib in human plasma. The method demonstrates excellent accuracy, precision, and a wide linear range, making it suitable for supporting pharmacokinetic and clinical studies of Upadacitinib. The detailed protocol and performance characteristics presented in this application note can be readily adapted by researchers in the field of drug metabolism and pharmacokinetics.

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